2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a methylpyrimidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Formation of the acetamide: The 2,4-dichlorophenoxyacetic acid is then reacted with 4-methylpyrimidine-2-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: Halogen atoms in the dichlorophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Amine derivatives.
Substitution: Compounds with substituted functional groups in place of halogens.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or herbicidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins, thereby exerting its antimicrobial or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A related compound with herbicidal properties.
4-methylpyrimidine-2-amine: A precursor used in the synthesis of the target compound.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide is unique due to the combination of its dichlorophenoxy and methylpyrimidinyl groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H11Cl2N3O2 |
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Molecular Weight |
312.15 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(4-methylpyrimidin-2-yl)acetamide |
InChI |
InChI=1S/C13H11Cl2N3O2/c1-8-4-5-16-13(17-8)18-12(19)7-20-11-3-2-9(14)6-10(11)15/h2-6H,7H2,1H3,(H,16,17,18,19) |
InChI Key |
AGWONFHPXDZMON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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